N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15667145
InChI: InChI=1S/C12H11ClN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+
SMILES:
Molecular Formula: C12H11ClN4O
Molecular Weight: 262.69 g/mol

N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15667145

Molecular Formula: C12H11ClN4O

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C12H11ClN4O
Molecular Weight 262.69 g/mol
IUPAC Name N-[(E)-(2-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C12H11ClN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+
Standard InChI Key NIBMDCYEYVQFFC-VGOFMYFVSA-N
Isomeric SMILES CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Cl
Canonical SMILES CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N'-[(E)-(2-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide consists of three primary components:

  • A pyrazole ring substituted with a methyl group at position 3.

  • A carbohydrazide moiety (-CONH-NH₂) at position 5 of the pyrazole.

  • An (E)-2-chlorobenzylidene group (-CH=N-C₆H₄Cl) attached to the hydrazide nitrogen.

The E-configuration of the imine bond (C=N) is stabilized by intramolecular hydrogen bonding and steric effects, as confirmed by X-ray crystallography in analogous compounds . The chlorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and binding affinity to biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₁ClN₄O
Molecular Weight274.70 g/mol
IUPAC NameN'-[(E)-(2-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
CAS NumberNot yet assigned
SolubilitySoluble in DMSO, DMF; sparingly soluble in ethanol

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a two-step protocol:

  • Formation of 3-methyl-1H-pyrazole-5-carbohydrazide:

    • 3-methylpyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to yield the acyl chloride, followed by reaction with hydrazine hydrate.

  • Condensation with 2-chlorobenzaldehyde:

    • The carbohydrazide intermediate reacts with 2-chlorobenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) at 60–70°C for 6–8 hours .

Reaction Equation:

3-methyl-1H-pyrazole-5-carbohydrazide+2-chlorobenzaldehydeEtOH, H⁺N’-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide+H₂O\text{3-methyl-1H-pyrazole-5-carbohydrazide} + \text{2-chlorobenzaldehyde} \xrightarrow{\text{EtOH, H⁺}} \text{N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide} + \text{H₂O}

Optimization and Yield

  • Yield: 65–75% after recrystallization from ethanol.

  • Purity: ≥95% (HPLC).

  • Critical Parameters:

    • pH control (4.5–5.5) to prevent hydrolysis of the imine bond.

    • Use of anhydrous solvents to minimize side reactions .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • IR Spectroscopy:

    • Peaks at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), and 750 cm⁻¹ (C-Cl bend) .

  • ¹H NMR (DMSO-d₆):

    • δ 2.35 (s, 3H, CH₃), δ 7.45–8.10 (m, 4H, aromatic), δ 8.65 (s, 1H, N=CH).

  • MS (ESI+): m/z 275.1 [M+H]⁺.

Thermal Stability

  • Melting Point: 218–220°C (decomposition observed above 230°C).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating moderate thermal stability .

Biological Activities and Mechanisms

Table 2: Anticancer Activity Across Cell Lines

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)8.2EGFR inhibition, apoptosis
A549 (Lung)12.4ROS generation
HeLa (Cervical)10.1DNA intercalation

Antimicrobial Efficacy

  • MIC Values:

    • Staphylococcus aureus: 32 µg/mL .

    • Escherichia coli: 64 µg/mL .

  • Mode of Action: Disruption of bacterial cell membrane integrity via lipid peroxidation.

Research Advancements and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhanced bioavailability by 40% in murine models, with sustained release over 72 hours.

Material Science Applications

The compound’s planar structure facilitates π-π stacking in metal-organic frameworks (MOFs), showing potential as a luminescent sensor for Fe³⁺ ions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator